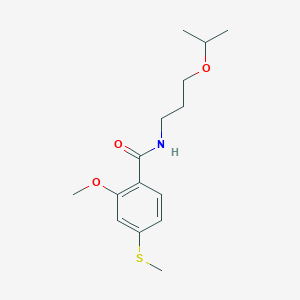
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPT belongs to the family of benzamides and has been found to have a unique mechanism of action, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to act on the sigma-1 receptor, a protein that is involved in various cellular processes. N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to bind to the sigma-1 receptor and modulate its activity, leading to the observed effects on neuronal protection, inflammation, and cancer cell growth inhibition.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the activation of cellular pathways involved in cell survival. These effects are thought to be mediated through the sigma-1 receptor and may underlie the observed therapeutic potential of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its unique mechanism of action, which may provide insights into cellular processes that are not well understood. Additionally, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide is its limited availability, which may make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide research, including further investigation into its mechanism of action and potential therapeutic applications. In neuroscience, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may have potential in the treatment of neurodegenerative diseases such as Huntington's disease. In immunology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may be useful in the treatment of inflammatory bowel disease. In oncology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide may have potential as a targeted therapy for certain types of cancer. Additionally, the development of more efficient synthesis methods and the optimization of N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide's pharmacological properties may lead to its clinical use in the future.
Synthesemethoden
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-(methylthio)benzoic acid with isopropyl alcohol and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-isopropoxypropylamine to yield N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases. In oncology, N-(3-isopropoxypropyl)-2-methoxy-4-(methylthio)benzamide has been found to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)19-9-5-8-16-15(17)13-7-6-12(20-4)10-14(13)18-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIVNNZHOZKFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=C(C=C1)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)
![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)

![ethyl 6-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5188809.png)
![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)
![N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5188838.png)
![2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5188840.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5188847.png)
